Enantiomeric Purity and Biological Activity Divergence vs. (S)-(-)-2-Chloropropionic Acid
(R)-(+)-2-chloropropionic acid is the enantiomer with favorable biological properties relative to the (S)-enantiomer. While both compounds share identical molecular formula and physical properties, their biological activities diverge substantially. The (S)-enantiomer (CAS 29617-66-1) is classified as a neurotoxin and exhibits higher toxicity levels compared to the (R)-counterpart [1]. This stereochemistry-dependent toxicity profile has direct implications for pharmaceutical applications where the (R)-enantiomer is the preferred building block. Commercial (R)-(+)-2-chloropropionic acid is supplied at ≥99.0% purity (sum of enantiomers, GC) with specific optical rotation [α]20/D +14° (neat), ensuring minimal contamination by the neurotoxic (S)-enantiomer .
| Evidence Dimension | Toxicity profile and biological activity classification |
|---|---|
| Target Compound Data | (R)-enantiomer: Not classified as neurotoxin; lower toxicity |
| Comparator Or Baseline | (S)-enantiomer (CAS 29617-66-1): Classified as neurotoxin with role in PubChem as neurotoxin |
| Quantified Difference | Qualitative toxicity differential (neurotoxin classification present only in S-enantiomer) |
| Conditions | PubChem compound classification and literature toxicology assessments |
Why This Matters
Procurement of the (R)-enantiomer rather than the racemate or (S)-enantiomer is mandatory for any application involving biological systems, as the (S)-enantiomer introduces neurotoxic risk without compensating synthetic benefit.
- [1] PubChem. (S)-(-)-2-Chloropropionic acid. CID 107915. View Source
